molecular formula C8H9BrClN B13558038 (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine

(1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine

Cat. No.: B13558038
M. Wt: 234.52 g/mol
InChI Key: HIVILXRPZVDOLD-RXMQYKEDSA-N
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Description

(1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. These compounds are characterized by the presence of a phenyl ring attached to an ethylamine chain. The specific structure of this compound includes a bromine and a chlorine atom substituted on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:

    Amine Introduction: The ethylamine chain can be introduced through reductive amination or other amination techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale halogenation and amination processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, possibly as a ligand for certain receptors.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine would depend on its specific interactions with molecular targets. It might act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (1r)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine
  • (1r)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine
  • (1r)-1-(4-Bromo-2-methylphenyl)ethan-1-amine

Uniqueness

The presence of both bromine and chlorine atoms on the phenyl ring makes (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine unique. These halogen atoms can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

(1R)-1-(4-bromo-2-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

HIVILXRPZVDOLD-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)N

Origin of Product

United States

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